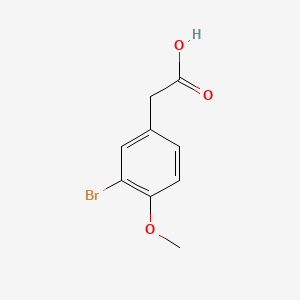

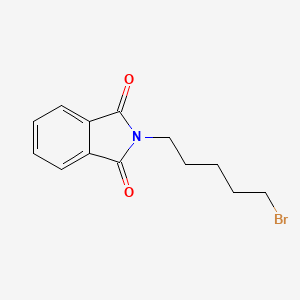

![molecular formula C17H17NO B1266676 [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- CAS No. 52709-87-2](/img/structure/B1266676.png)

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-

Vue d'ensemble

Description

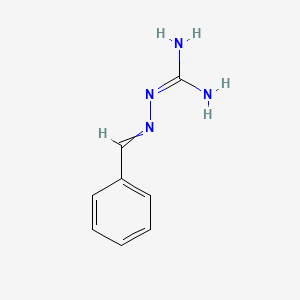

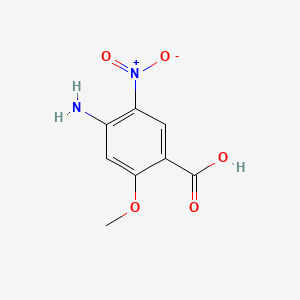

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a chemical compound with the CAS Number: 52709-87-2. It has a molecular weight of 251.33 . It is usually in the form of a white or almost white crystal or powder .

Molecular Structure Analysis

The IUPAC name for this compound is 4’-butoxy [1,1’-biphenyl]-4-carbonitrile . The InChI code for this compound is 1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 .Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a white or almost white crystal or powder . It is typically stored at room temperature . The compound has a molecular weight of 251.33 .Applications De Recherche Scientifique

Scientific Field

- Certain derivatives exhibited potent antibacterial activities, with MIC values as low as 3.13 and 6.25 μg/mL against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

- Structure–activity relationship studies indicated that electron-withdrawing groups and hydroxyl groups on the biphenyl rings enhanced antibacterial activities .

Antimicrobial Activity

Scientific Field

- The derivatives effectively inhibited the growth of Gram-positive bacteria, with some compounds limiting growth by over 60% at certain concentrations .

- Gram-negative strains showed more resistance, but significant growth reduction was still observed .

Organic Synthesis

Scientific Field

- The compound has been used to synthesize high-quality specialty chemicals with applications in nucleosides, nucleotides, and pharmaceutical intermediates .

Covalent Organic Frameworks (COFs)

Scientific Field

- The use of the biphenyl derivative led to diversified COF structures with Kagome lattices, contributing to the development of materials with specific porosity and functionality .

Antifungal Agents

Scientific Field

- Some derivatives showed over 60% inhibition of fungal growth in cultures of Candida albicans and Aspergillus flavus .

Antiviral Research

Scientific Field

Optoelectronic Materials

Scientific Field

- The incorporation of the biphenyl derivative has resulted in improved charge transport and stability in optoelectronic materials .

Catalysis

Scientific Field

- The derivatives have shown to enhance the efficiency of cross-coupling reactions, contributing to more sustainable and cost-effective chemical processes .

Polymer Materials

Scientific Field

- Polymers containing the biphenyl derivative exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Liquid Crystals

Scientific Field

- The biphenyl derivative contributes to the formation of stable liquid crystalline phases with a wide temperature range, which is beneficial for display technologies .

Environmental Engineering

Scientific Field

- The materials have shown promise in adsorbing and breaking down organic pollutants, aiding in water and soil purification efforts .

Drug Discovery

Scientific Field

Safety And Hazards

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280, P305, P338, and P351, which advise wearing protective gloves, eye protection, and face protection, and rinsing cautiously with water in case of contact with eyes .

Propriétés

IUPAC Name |

4-(4-butoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVQWUNELODQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068789 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

CAS RN |

52709-87-2 | |

| Record name | 4′-Butoxy[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52709-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-butoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.